molecular formula C17H29N3OS B6924154 N-(2-methyl-2-thiophen-2-ylpropyl)-4-(propan-2-ylamino)piperidine-1-carboxamide

N-(2-methyl-2-thiophen-2-ylpropyl)-4-(propan-2-ylamino)piperidine-1-carboxamide

Cat. No.: B6924154
M. Wt: 323.5 g/mol
InChI Key: RJEGXYZZAVJIDY-UHFFFAOYSA-N
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Description

N-(2-methyl-2-thiophen-2-ylpropyl)-4-(propan-2-ylamino)piperidine-1-carboxamide is a synthetic organic compound with potential applications in various fields such as medicinal chemistry, pharmacology, and materials science. This compound features a piperidine ring, a thiophene moiety, and an isopropylamino group, which contribute to its unique chemical properties and potential biological activities.

Properties

IUPAC Name

N-(2-methyl-2-thiophen-2-ylpropyl)-4-(propan-2-ylamino)piperidine-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H29N3OS/c1-13(2)19-14-7-9-20(10-8-14)16(21)18-12-17(3,4)15-6-5-11-22-15/h5-6,11,13-14,19H,7-10,12H2,1-4H3,(H,18,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RJEGXYZZAVJIDY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)NC1CCN(CC1)C(=O)NCC(C)(C)C2=CC=CS2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H29N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

323.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-methyl-2-thiophen-2-ylpropyl)-4-(propan-2-ylamino)piperidine-1-carboxamide typically involves multiple steps:

    Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving a suitable precursor such as 1,5-diaminopentane.

    Introduction of the Thiophene Moiety: The thiophene ring can be introduced via a Friedel-Crafts acylation reaction using 2-methylthiophene and an appropriate acylating agent.

    Attachment of the Isopropylamino Group: The isopropylamino group can be attached through a nucleophilic substitution reaction using isopropylamine and a suitable leaving group on the piperidine ring.

    Formation of the Carboxamide Group: The final step involves the formation of the carboxamide group through a condensation reaction between the piperidine derivative and an appropriate carboxylic acid derivative.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

N-(2-methyl-2-thiophen-2-ylpropyl)-4-(propan-2-ylamino)piperidine-1-carboxamide can undergo various chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The carboxamide group can be reduced to an amine using reducing agents like lithium aluminum hydride.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, under mild to moderate conditions.

    Reduction: Lithium aluminum hydride, typically in anhydrous ether or tetrahydrofuran.

    Substitution: Various nucleophiles, often under basic conditions.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Corresponding amines.

    Substitution: Derivatives with different substituents on the piperidine ring.

Scientific Research Applications

    Medicinal Chemistry: It can be explored as a lead compound for the development of new pharmaceuticals, particularly those targeting neurological or inflammatory conditions.

    Pharmacology: Its interactions with various biological targets can be studied to understand its mechanism of action and potential therapeutic effects.

    Materials Science: The compound’s unique structural features may make it useful in the development of novel materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of N-(2-methyl-2-thiophen-2-ylpropyl)-4-(propan-2-ylamino)piperidine-1-carboxamide involves its interaction with specific molecular targets, such as receptors or enzymes. The piperidine ring and thiophene moiety may facilitate binding to these targets, while the isopropylamino group could influence the compound’s pharmacokinetic properties. Detailed studies are required to elucidate the exact pathways and molecular interactions involved.

Comparison with Similar Compounds

Similar Compounds

  • N-(2-methyl-2-thiophen-2-ylpropyl)-4-(propan-2-ylamino)piperidine-1-carboxamide
  • N-(2-methyl-2-thiophen-2-ylpropyl)-4-(methylamino)piperidine-1-carboxamide
  • N-(2-methyl-2-thiophen-2-ylpropyl)-4-(ethylamino)piperidine-1-carboxamide

Uniqueness

Compared to its analogs, this compound may exhibit unique biological activities due to the presence of the isopropylamino group, which can influence its binding affinity and selectivity for specific targets. Additionally, the thiophene moiety may confer distinct electronic properties, making it a valuable compound for further research and development.

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